4-Chloro-alpha-methylstyrene

Description

The exact mass of the compound 4-Chloro-alpha-methylstyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-alpha-methylstyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-alpha-methylstyrene including the price, delivery time, and more detailed information at info@benchchem.com.

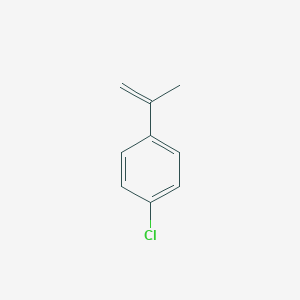

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDGTJOEMPEHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169024 | |

| Record name | 4-Chloro-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1712-70-5 | |

| Record name | 1-Chloro-4-(1-methylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-alpha-methylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-alpha-methylstyrene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-Chloro-alpha-methylstyrene. The information is intended to support research and development activities in the fields of chemistry, materials science, and drug development.

Chemical Properties and Identification

4-Chloro-alpha-methylstyrene, also known as 1-chloro-4-(prop-1-en-2-yl)benzene, is a substituted aromatic hydrocarbon.[1][2] It is a colorless to pale yellow liquid with a characteristic strong, pungent odor.[3] This compound serves as a versatile monomer in the production of specialty polymers and copolymers and as a building block in the synthesis of pharmaceuticals and agrochemicals.[3]

Physical and Chemical Properties

The key physicochemical properties of 4-Chloro-alpha-methylstyrene are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Cl | [3][4][5][6] |

| Molecular Weight | 152.62 g/mol | [3][4][5][6] |

| CAS Number | 1712-70-5 | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [3][7] |

| Boiling Point | 205-207 °C | [1][7] |

| Melting Point | 3.5 °C | [1][4] |

| Density | 1.065 g/mL at 25 °C | [7] |

| Flash Point | 73 °C (closed cup) | [8][9] |

| Solubility | Insoluble in water.[3][4] Soluble in organic solvents. | [3][7] |

| Refractive Index (n²⁰/D) | 1.555 | [7] |

Structural Information

The structural identifiers for 4-Chloro-alpha-methylstyrene are provided in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-chloro-4-(prop-1-en-2-yl)benzene | [1][2] |

| Synonyms | p-Chloro-α-methylstyrene, 4-Chloroisopropenylbenzene, 1-Chloro-4-isopropenylbenzene | [1][10] |

| Canonical SMILES | CC(=C)C1=CC=C(C=C1)Cl | [2][3] |

| InChI | InChI=1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | [3][7][9] |

| InChIKey | WQDGTJOEMPEHHL-UHFFFAOYSA-N | [3][7][9] |

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of 4-Chloro-alpha-methylstyrene are outlined below. These protocols are based on established chemical principles and published experimental procedures.

Synthesis of 4-Chloro-alpha-methylstyrene via Grignard Reaction and Dehydration

This protocol describes a two-step synthesis beginning with the Grignard reaction of p-dichlorobenzene with acetone, followed by the dehydration of the resulting tertiary alcohol.

Step 1: Synthesis of 2-(4-chlorophenyl)propan-2-ol

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of p-dichlorobenzene in anhydrous THF to the flask. The reaction is initiated, which is indicated by a color change and gentle refluxing.

-

After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

-

Reaction with Acetone: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of anhydrous acetone in anhydrous THF to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional two hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude 2-(4-chlorophenyl)propan-2-ol.

Step 2: Dehydration to 4-Chloro-alpha-methylstyrene

-

Place the crude 2-(4-chlorophenyl)propan-2-ol in a distillation apparatus with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or potassium bisulfate.[7]

-

Heat the mixture to induce dehydration.

-

Collect the distillate, which is a mixture of water and 4-Chloro-alpha-methylstyrene.

-

Separate the organic layer from the distillate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride.[3]

-

Purify the final product by vacuum distillation to obtain pure 4-Chloro-alpha-methylstyrene.[3]

Atom Transfer Radical Polymerization (ATRP) of 4-Chloro-alpha-methylstyrene

This protocol is a general procedure for the controlled/"living" radical polymerization of substituted styrenes, including 4-Chloro-alpha-methylstyrene, using ATRP.

-

Preparation: To a round-bottom flask, add the copper(I) bromide (CuBr) catalyst and the appropriate ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

-

Add degassed solvent (e.g., anisole or diphenyl ether) and the 4-Chloro-alpha-methylstyrene monomer to the flask. The monomer should be purified by passing it through an alumina column to remove inhibitors.

-

Add the initiator, such as 1-phenylethyl bromide (1-PEBr).

-

Take an initial sample (t=0) and dissolve it in THF for later analysis by gas chromatography (GC) to determine the initial monomer concentration.

-

Polymerization: Immerse the flask in a thermostated oil bath at the desired reaction temperature (e.g., 110 °C).

-

Monitoring: At timed intervals, take samples from the reaction mixture using a syringe and dissolve them in THF.

-

Analysis: Determine the monomer conversion by GC. Analyze the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer by gel permeation chromatography (GPC).

-

Termination: Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol. Filter and dry the polymer under vacuum.

Logical and Experimental Workflow Visualizations

The following diagrams illustrate key processes related to 4-Chloro-alpha-methylstyrene.

Caption: Synthesis workflow for 4-Chloro-alpha-methylstyrene.

Caption: Atom Transfer Radical Polymerization (ATRP) logical relationship.

References

- 1. 4-Chloro-alpha-methylstyrene | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijcrt.org [ijcrt.org]

- 6. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. Separation of 4-Chloro-alpha-methylstyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Synthesis of 4-Chloro-alpha-methylstyrene from p-Dichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the production of 4-chloro-alpha-methylstyrene, a valuable monomer and intermediate in the synthesis of polymers and fine chemicals, starting from p-dichlorobenzene. Due to the directing effects of the chloro substituents on the aromatic ring, a direct Friedel-Crafts acylation of p-dichlorobenzene to the key intermediate, 4'-chloroacetophenone, is synthetically challenging, preferentially yielding 2,5-dichloroacetophenone. Therefore, this guide details a multi-step approach involving the formation of a Grignard reagent, subsequent reaction with acetaldehyde, oxidation, and final conversion to the target molecule via two distinct and effective methods.

Synthetic Strategy Overview

The overall synthetic strategy circumvents the regioselectivity issue of direct acylation by first converting p-dichlorobenzene into a Grignard reagent. This intermediate then allows for the controlled introduction of the acetyl group precursor. The subsequent steps involve standard, high-yielding organic transformations. The complete workflow is illustrated below.

Figure 1: Proposed synthetic workflow for 4-chloro-alpha-methylstyrene from p-dichlorobenzene.

Data Presentation

The following tables summarize the quantitative data for each step of the proposed synthetic routes. Yields are indicative and may vary based on specific reaction conditions and scale.

Table 1: Synthesis of the Intermediate 4'-Chloroacetophenone

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | Grignard Formation | Magnesium, p-Dichlorobenzene | THF | 70-90% |

| 2 | Acetaldehyde Addition | p-Chlorophenylmagnesium chloride, Acetaldehyde | Diethyl ether | Moderate to High |

| 3 | Oxidation | 1-(4-Chlorophenyl)ethanol, Manganese(IV) oxide | Dichloromethane | ~99%[1] |

Table 2: Conversion of 4'-Chloroacetophenone to 4-Chloro-alpha-methylstyrene

| Route | Step | Reaction | Key Reagents | Solvent | Typical Yield |

| A | 4a | Grignard Addition | 4'-Chloroacetophenone, CH₃MgBr | Diethyl ether/THF | 70-90% |

| A | 5a | Dehydration | 2-(4-Chlorophenyl)propan-2-ol, KHSO₄ | Toluene | 80-85%[2] |

| B | 4b | Wittig Reaction | 4'-Chloroacetophenone, Ph₃P=CH₂ | THF | 63-97%[3] |

Experimental Protocols

Step 1: Preparation of p-Chlorophenylmagnesium chloride

This procedure is adapted from established methods for the formation of Grignard reagents from aryl chlorides.

-

Materials: Magnesium turnings, p-dichlorobenzene, anhydrous tetrahydrofuran (THF), iodine crystal (activator).

-

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings to the flask, briefly heat under a stream of nitrogen, and allow to cool.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

Dissolve p-dichlorobenzene in anhydrous THF and add this solution to the dropping funnel.

-

Add a small amount of the p-dichlorobenzene solution to the magnesium suspension. If the reaction does not initiate, add a single crystal of iodine and gently warm the mixture.

-

Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remaining p-dichlorobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

-

Step 2: Synthesis of 1-(4-Chlorophenyl)ethanol

-

Materials: p-Chlorophenylmagnesium chloride solution in THF, acetaldehyde, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.

-

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve acetaldehyde in anhydrous diethyl ether and add it to a dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)ethanol.

-

Step 3: Oxidation to 4'-Chloroacetophenone

This protocol utilizes manganese(IV) oxide for a high-yielding oxidation of the secondary alcohol.[1]

-

Materials: 1-(4-Chlorophenyl)ethanol, activated manganese(IV) oxide, dichloromethane.

-

Procedure:

-

Dissolve 1-(4-chlorophenyl)ethanol in dichloromethane in a round-bottom flask.

-

Add an excess of activated manganese(IV) oxide to the solution.

-

Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to afford 4'-chloroacetophenone, which can be purified by column chromatography if necessary.

-

Final Conversion to 4-Chloro-alpha-methylstyrene

Two alternative routes for the final conversion are presented below.

Route A: Grignard Reaction and Dehydration

-

Materials: 4'-Chloroacetophenone, methylmagnesium bromide solution in diethyl ether or THF, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4'-chloroacetophenone in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add methylmagnesium bromide solution dropwise via a syringe, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.

-

This procedure is adapted from the dehydration of a similar substituted phenylmethylcarbinol.[2]

-

Materials: 2-(4-Chlorophenyl)propan-2-ol, powdered fused potassium bisulfate (KHSO₄), p-tert-butylcatechol (inhibitor), toluene.

-

Procedure:

-

Set up a distillation apparatus with a round-bottom flask.

-

Place powdered fused potassium bisulfate and a small amount of p-tert-butylcatechol in the reaction flask.

-

Heat the flask in an oil bath to 220-230 °C.

-

Dissolve 2-(4-chlorophenyl)propan-2-ol in toluene with a small amount of p-tert-butylcatechol and add this solution dropwise to the hot reaction flask.

-

The product, 4-chloro-alpha-methylstyrene, and water will distill from the reaction mixture.

-

Collect the distillate, separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by vacuum distillation.

-

Route B: Wittig Reaction

This protocol describes the formation of the Wittig reagent in situ followed by reaction with the ketone.[4]

-

Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous THF, 4'-chloroacetophenone.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base dropwise.

-

Stir the mixture at this temperature for 30 minutes, then cool to -78 °C.

-

Add a solution of 4'-chloroacetophenone in anhydrous THF dropwise.

-

Allow the reaction to proceed at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the 4-chloro-alpha-methylstyrene from the triphenylphosphine oxide byproduct.

-

References

- 1. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

Spectroscopic Analysis of 4-Chloro-alpha-methylstyrene: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 4-Chloro-alpha-methylstyrene (CAS No. 1712-70-5), a key intermediate in the synthesis of various polymers, pharmaceuticals, and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data

The following sections and tables summarize the essential spectroscopic data for 4-Chloro-alpha-methylstyrene, providing a quantitative basis for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of 4-Chloro-alpha-methylstyrene provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~5.4 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~5.1 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~2.1 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Quaternary vinylic carbon (>C=) |

| ~140 | Quaternary aromatic carbon (Ar-C) |

| ~133 | Aromatic carbon-chlorine (Ar-C-Cl) |

| ~128 | Aromatic methine carbons (Ar-CH) |

| ~127 | Aromatic methine carbons (Ar-CH) |

| ~114 | Vinylic methylene carbon (=CH₂) |

| ~22 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Chloro-alpha-methylstyrene is characterized by absorptions corresponding to its aromatic, vinylic, and chloro-substituted moieties.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic and Vinylic C-H Stretch |

| ~1630 | Medium | Alkene C=C Stretch |

| ~1600, 1490 | Strong | Aromatic C=C Stretch |

| ~890 | Strong | Vinylic C-H Bend (out-of-plane) |

| ~830 | Strong | para-Substituted Benzene C-H Bend |

| ~1100-1000 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of 4-Chloro-alpha-methylstyrene shows a distinct molecular ion peak and characteristic fragment ions.[2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 154 | Moderate | Molecular ion [M+2]⁺ (³⁷Cl isotope) |

| 152 | High | Molecular ion [M]⁺ (³⁵Cl isotope) |

| 117 | High | [M - Cl]⁺ |

| 115 | Moderate | [M - Cl - H₂]⁺ or [C₉H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as 4-Chloro-alpha-methylstyrene. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified 4-Chloro-alpha-methylstyrene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition : Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : As 4-Chloro-alpha-methylstyrene is a liquid, a thin film method is appropriate. Place one to two drops of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternative for Solids (Thin Solid Film) : If analyzing a solid analog, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).[3] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Data Acquisition : Place the salt plate sandwich or the coated single plate in the sample holder of an FTIR spectrometer.

-

Spectrum Collection : Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of 4-Chloro-alpha-methylstyrene (e.g., in methanol or hexane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization : In the ion source, subject the sample molecules to electron impact (EI) ionization, typically at 70 eV, to generate the molecular ion and various fragment ions.

-

Mass Analysis : Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : Detect the separated ions, and process the signal to generate a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of a chemical compound like 4-Chloro-alpha-methylstyrene using the spectroscopic methods described.

References

Reactivity of the Vinyl Group in 4-Chloro-alpha-methylstyrene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the vinyl group in 4-Chloro-alpha-methylstyrene, a versatile monomer with significant potential in polymer chemistry and material science. The document elucidates the electronic and steric influences of the para-chloro and alpha-methyl substituents on the vinyl group's susceptibility to polymerization and other chemical transformations. It covers the theoretical underpinnings of its reactivity, detailed experimental protocols for its polymerization, and a summary of its key reactivity parameters. This guide is intended to be a valuable resource for researchers and professionals engaged in the development of novel polymers and functional materials.

Introduction

4-Chloro-alpha-methylstyrene is a substituted aromatic monomer that has garnered interest for its utility in the synthesis of specialty polymers.[1] The presence of a chlorine atom at the para position and a methyl group at the alpha position of the vinyl side chain significantly modulates the electronic and steric characteristics of the molecule, thereby influencing the reactivity of its carbon-carbon double bond. These substitutions impart unique properties to the resulting polymers, such as enhanced thermal stability, high impact resistance, and chemical resistance.[1] A thorough understanding of the vinyl group's reactivity in 4-Chloro-alpha-methylstyrene is paramount for designing and synthesizing polymers with tailored properties for a range of applications, from advanced materials to pharmaceutical excipients.

This guide will delve into the core aspects of the reactivity of 4-Chloro-alpha-methylstyrene, with a focus on its behavior in polymerization reactions.

Theoretical Background

The reactivity of the vinyl group in 4-Chloro-alpha-methylstyrene is governed by a combination of electronic and steric effects imparted by the para-chloro and alpha-methyl substituents.

Electronic Effects

The electronic landscape of the vinyl group is influenced by both the inductive and resonance effects of the substituents on the phenyl ring.

-

Inductive Effect (-I): The chlorine atom at the para-position is an electronegative atom that withdraws electron density from the benzene ring through the sigma bond network. This inductive effect deactivates the ring to some extent.

-

Resonance Effect (+R): Conversely, the lone pair of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This resonance effect increases the electron density at the ortho and para positions. For a para-substituent, this effect can influence the electron density of the vinyl group.

The overall electronic effect of the chloro substituent is a combination of these opposing forces. In the context of polymerization, the substituent's ability to stabilize radical or ionic intermediates is crucial. For substituted styrenes undergoing radical polymerization, the Hammett equation can be used to correlate the reaction rate with the electronic nature of the substituent. A study on the atom transfer radical polymerization (ATRP) of substituted styrenes found a positive ρ value of 1.5, indicating that electron-withdrawing groups accelerate the polymerization rate.[2][3] This suggests that the transition state has some degree of negative charge character that is stabilized by electron-withdrawing substituents.

Steric Effects

The alpha-methyl group introduces significant steric hindrance around the vinyl double bond. This steric bulk has a profound impact on the polymerization behavior of the monomer. Compared to styrene, the presence of the alpha-methyl group generally leads to a lower rate of polymerization and a lower ceiling temperature for polymerization. The ceiling temperature (Tc) is the temperature at which the rate of polymerization and depolymerization are equal. Above Tc, polymerization is thermodynamically unfavorable. The steric strain in the resulting polymer chain is a key factor contributing to a lower ceiling temperature. For α-methylstyrene, the ceiling temperature is approximately 61°C.[4]

Reactivity in Polymerization

The vinyl group of 4-Chloro-alpha-methylstyrene can undergo polymerization through both free-radical and cationic mechanisms. The choice of polymerization method will significantly impact the structure and properties of the resulting polymer.

Free-Radical Polymerization

In free-radical polymerization, a free-radical initiator is used to generate a radical species that attacks the vinyl double bond of the monomer, initiating a chain reaction.

The general mechanism for the free-radical polymerization of a substituted styrene is as follows:

-

Initiation: The initiator (e.g., AIBN, BPO) decomposes upon heating to form free radicals. These radicals then add to the vinyl group of the monomer.

-

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

-

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

The alpha-methyl group in 4-Chloro-alpha-methylstyrene creates a sterically hindered and relatively stable tertiary benzylic radical upon addition of an initiating radical. This stability can influence the kinetics of polymerization.

Cationic Polymerization

Cationic polymerization is initiated by a Lewis acid or a protonic acid, which generates a carbocation that can attack the vinyl double bond. The presence of the alpha-methyl group makes alpha-methylstyrene derivatives particularly susceptible to cationic polymerization because it leads to the formation of a stable tertiary benzylic carbocation.

The general mechanism for cationic polymerization is as follows:

-

Initiation: A Lewis acid co-initiator (e.g., AlCl₃, SnCl₄) in the presence of a proton source (e.g., water) generates a proton that adds to the monomer, or the Lewis acid directly abstracts a leaving group to form a carbocation.

-

Propagation: The carbocationic end of the growing polymer chain adds to a new monomer molecule.

-

Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or by chain transfer to the monomer.

The electron-withdrawing nature of the para-chloro substituent can influence the stability of the carbocationic intermediate and thus the rate of cationic polymerization.

Quantitative Reactivity Data

A quantitative understanding of a monomer's reactivity is essential for predicting its behavior in copolymerization and for designing polymers with specific compositions and properties. The Alfrey-Price Q-e scheme is a widely used empirical method for quantifying the reactivity of vinyl monomers.

-

Q (Reactivity factor): This parameter reflects the resonance stabilization of the monomer and its corresponding radical.

-

e (Polarity factor): This parameter describes the electron-donating or electron-withdrawing nature of the substituent on the vinyl group.

Similarly, specific reactivity ratios (r₁ and r₂) for the copolymerization of 4-Chloro-alpha-methylstyrene with common monomers like styrene and methyl methacrylate are not widely reported. These ratios are crucial for predicting the composition of a copolymer formed from a given monomer feed.

Table 1: Physical and Chemical Properties of 4-Chloro-alpha-methylstyrene

| Property | Value | Reference |

| CAS Number | 1712-70-5 | [1] |

| Molecular Formula | C₉H₉Cl | [1] |

| Molecular Weight | 152.62 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 84-86 °C / 10 mmHg | |

| Density | 1.065 g/mL at 25 °C |

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and study of polymers derived from 4-Chloro-alpha-methylstyrene.

General Synthesis of 4-Chloro-alpha-methylstyrene

4-Chloro-alpha-methylstyrene can be synthesized via a Grignard reaction between p-chlorophenylmagnesium bromide and acetone, followed by dehydration of the resulting tertiary alcohol.[6]

Free-Radical Polymerization of 4-Chloromethylstyrene (a related monomer)

The following protocol for the free-radical polymerization of 4-chloromethylstyrene can be adapted for 4-chloro-alpha-methylstyrene.

Materials:

-

4-Chloromethylstyrene (CMS)

-

Styrene

-

α,α'-Azobisisobutyronitrile (AIBN)

-

Toluene

-

Methanol

Procedure: [6]

-

Prepare a solution of 4-chloromethylstyrene (e.g., 1.53 g, 10 mmol), styrene (e.g., 3.12 g, 30 mmol), and AIBN (e.g., 0.065 g, 0.4 mmol) in toluene (15 mL) in a pyrex glass ampoule.

-

De-gas the solution by bubbling with an inert gas (e.g., argon) for 20 minutes.

-

Seal the ampoule under vacuum.

-

Heat the ampoule in a water bath at 70 ± 1 °C with shaking for approximately 30 hours.

-

After cooling, open the ampoule and pour the viscous solution into cooled methanol (150 mL) to precipitate the copolymer.

-

Filter the white precipitate, wash with fresh methanol, and dry in a vacuum oven at room temperature.

Cationic Polymerization of Styrene (adaptable for 4-Chloro-alpha-methylstyrene)

The following is a general procedure for the cationic polymerization of styrene that can be adapted for 4-Chloro-alpha-methylstyrene.

Materials:

-

Styrene (or 4-Chloro-alpha-methylstyrene)

-

Dichloromethane (CH₂Cl₂)

-

Tin(IV) chloride (SnCl₄)

-

Methanol

Procedure: [7]

-

In a dry reaction vessel under an inert atmosphere, dissolve the monomer (e.g., 5.9 g of styrene) in dichloromethane.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

-

Prepare a solution of the Lewis acid initiator (e.g., SnCl₄) in dichloromethane.

-

Add the initiator solution to the monomer solution with stirring to initiate polymerization.

-

After the desired reaction time, quench the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter, wash, and dry the polymer.

Visualizations

Logical Workflow for Reactivity Analysis

Caption: Workflow for determining reactivity parameters of 4-Chloro-alpha-methylstyrene.

Free-Radical Polymerization Mechanism

Caption: General mechanism of free-radical polymerization.

Cationic Polymerization Mechanism

Caption: General mechanism of cationic polymerization.

Conclusion

The reactivity of the vinyl group in 4-Chloro-alpha-methylstyrene is a complex interplay of electronic and steric factors. The para-chloro group, being electron-withdrawing, influences the electron density of the double bond and can affect the rates of both free-radical and cationic polymerization. The alpha-methyl group introduces significant steric hindrance, which generally lowers the rate of polymerization and the ceiling temperature, while also stabilizing the propagating radical and cationic intermediates.

While a complete quantitative picture of its reactivity, including specific reactivity ratios and Q-e values, requires further experimental investigation, the information compiled in this guide provides a solid foundation for researchers. The detailed experimental protocols offer a starting point for the synthesis and modification of polymers based on 4-Chloro-alpha-methylstyrene. The mechanistic diagrams provide a clear visual representation of the key polymerization pathways. Further research into the copolymerization behavior of this monomer will undoubtedly open up new avenues for the creation of advanced materials with unique and valuable properties.

References

The Untapped Potential of Poly(4-chloro-alpha-methylstyrene) in Advanced Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(4-chloro-alpha-methylstyrene) is a halogenated derivative of polystyrene with potential applications in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most notably, its prospective applications in advanced drug delivery systems. While direct experimental evidence for its use in drug delivery is nascent, this whitepaper extrapolates its potential based on the characteristics of similarly structured polymers. This document aims to serve as a foundational resource to stimulate further research and development of this promising polymer.

Introduction

The quest for novel polymeric materials for drug delivery applications is driven by the need for enhanced therapeutic efficacy, improved patient compliance, and reduced side effects. Substituted polystyrenes have emerged as a versatile class of polymers due to their tunable physicochemical properties. Poly(4-chloro-alpha-methylstyrene), a derivative of polystyrene, possesses a unique combination of hydrophobicity, thermal stability, and chemical resistance, making it an intriguing candidate for various biomedical applications.[1] The presence of the chlorine atom offers a site for further functionalization, opening avenues for the attachment of targeting ligands or therapeutic agents.[1]

Physicochemical Properties

The properties of the monomer, 4-chloro-alpha-methylstyrene, are crucial in determining the final characteristics of the resulting polymer.

Table 1: Physicochemical Properties of 4-chloro-alpha-methylstyrene Monomer

| Property | Value | Reference |

| CAS Number | 1712-70-5 | [2][3] |

| Molecular Formula | C₉H₉Cl | [2][3] |

| Molecular Weight | 152.62 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.072 g/cm³ at 20 °C | |

| Boiling Point | 205-207 °C | [4] |

| Flash Point | 73 °C | |

| Solubility | Insoluble in water | [1] |

The polymer, poly(4-chloro-alpha-methylstyrene), is expected to exhibit properties influenced by the presence of the chloro and alpha-methyl groups on the styrene repeating unit. Based on data from related polymers like poly(4-chlorostyrene) and poly(alpha-methylstyrene), the following properties can be anticipated.

Table 2: Anticipated Properties of Poly(4-chloro-alpha-methylstyrene)

| Property | Anticipated Value/Characteristic |

| Glass Transition Temperature (Tg) | Expected to be relatively high, contributing to the material's rigidity at physiological temperatures. |

| Molecular Weight (Mn) & Polydispersity Index (PDI) | Controllable through the choice of polymerization technique. For instance, free radical polymerization of a similar monomer, 4-chlorostyrene, has yielded polymers with Mn of 192,000 g/mol and a PDI of 1.8.[5] |

| Solubility | Expected to be soluble in organic solvents like DMF, THF, toluene, and CHCl₃, and precipitate in alcohols and water.[5] |

| Thermal Stability | The polymer is anticipated to have good thermal stability.[1] |

| Biocompatibility | Requires thorough investigation, as the biocompatibility of halogenated polymers can vary. |

Synthesis of Poly(4-chloro-alpha-methylstyrene)

Poly(4-chloro-alpha-methylstyrene) can be synthesized through various polymerization methods, with cationic and free-radical polymerization being the most common for styrene-based monomers.

Cationic Polymerization

Cationic polymerization is a suitable method for monomers with electron-donating groups. The alpha-methyl group in 4-chloro-alpha-methylstyrene can stabilize the carbocationic propagating center.

Experimental Protocol: Representative Cationic Polymerization

-

Monomer Purification: 4-chloro-alpha-methylstyrene is purified by washing with an aqueous NaOH solution, followed by water, drying over anhydrous MgSO₄, and distillation under reduced pressure.

-

Solvent Preparation: A suitable solvent, such as dichloromethane or nitrobenzene, is dried and distilled prior to use.

-

Initiation: The polymerization is initiated by adding a Lewis acid initiator (e.g., AlCl₃, BF₃·OEt₂) to the cooled monomer solution under an inert atmosphere (e.g., nitrogen or argon).

-

Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 0 to -78 °C) for a specified duration.

-

Termination and Purification: The polymerization is terminated by the addition of a quenching agent like methanol. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Caption: Workflow for the cationic polymerization of 4-chloro-alpha-methylstyrene.

Free Radical Polymerization

Free radical polymerization offers a more straightforward approach, though with potentially less control over the polymer architecture compared to living polymerization techniques.

Experimental Protocol: Representative Free Radical Polymerization

-

Monomer and Initiator Preparation: The monomer is purified as described above. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is recrystallized.

-

Polymerization: The monomer and initiator are dissolved in a suitable solvent (e.g., toluene, benzene) or polymerized in bulk. The mixture is degassed by several freeze-pump-thaw cycles.

-

Reaction: The polymerization is carried out at a specific temperature (e.g., 60-80 °C) for a set time.

-

Purification: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.

Characterization of Poly(4-chloro-alpha-methylstyrene)

A suite of analytical techniques is employed to characterize the synthesized polymer.

Caption: Standard workflow for the characterization of poly(4-chloro-alpha-methylstyrene).

Potential Applications in Drug Development

While specific studies on poly(4-chloro-alpha-methylstyrene) in drug delivery are limited, its chemical structure suggests several promising avenues for exploration.

Nanoparticle-Based Drug Carriers

The hydrophobicity of poly(4-chloro-alpha-methylstyrene) makes it a suitable candidate for the formulation of nanoparticles to encapsulate poorly water-soluble drugs. These nanoparticles could potentially be prepared using techniques like nanoprecipitation or emulsion polymerization.[6]

Logical Relationship: From Polymer to Potential Drug Carrier

Caption: Conceptual flow from polymer properties to a potential drug delivery vehicle.

Functionalization for Targeted Delivery

The chlorine atom on the phenyl ring serves as a reactive handle for post-polymerization modification. This allows for the covalent attachment of:

-

Targeting moieties: Antibodies, peptides, or small molecules that can direct the polymer-drug conjugate to specific cells or tissues, thereby reducing off-target effects.

-

Solubilizing agents: Molecules like polyethylene glycol (PEG) can be grafted to the polymer backbone to improve its aqueous solubility and circulation time.

-

Therapeutic agents: The polymer could act as a backbone for attaching multiple drug molecules, potentially increasing the drug payload.

Future Perspectives and Conclusion

Poly(4-chloro-alpha-methylstyrene) represents a polymer with significant, yet largely unexplored, potential in the realm of drug development. Its synthesis is achievable through standard polymerization techniques, and its properties can likely be tuned to suit various applications. The key to unlocking its potential lies in a systematic investigation of its biocompatibility and its performance as a drug carrier in vitro and in vivo. Future research should focus on:

-

Controlled Polymerization: Employing controlled/living polymerization techniques to synthesize well-defined polymers with narrow molecular weight distributions.

-

Biocompatibility and Toxicity Studies: Thoroughly evaluating the cytotoxic and immunogenic potential of the polymer and its degradation products.

-

Drug Release Kinetics: Investigating the release profiles of various encapsulated drugs under physiological conditions.

-

In Vivo Efficacy: Assessing the therapeutic efficacy and biodistribution of drug-loaded poly(4-chloro-alpha-methylstyrene) formulations in animal models.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 4-Chloro-a-methylstyrene for synthesis 1712-70-5 [sigmaaldrich.com]

- 4. 4-Chloro-alpha-methylstyrene | 1712-70-5 [chemicalbook.com]

- 5. polymersource.ca [polymersource.ca]

- 6. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability of 4-Chloro-alpha-methylstyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-Chloro-alpha-methylstyrene (4-CAMS), a versatile monomer employed in the synthesis of specialty polymers and copolymers. Understanding the thermal characteristics of 4-CAMS is paramount for ensuring safe handling, storage, and polymerization, thereby preventing hazardous situations such as runaway reactions. This document compiles available data on the physical properties related to thermal stability, discusses potential thermal hazards, and outlines general experimental protocols for its assessment.

Core Thermal Stability Parameters

| Property | Value | Significance in Thermal Stability |

| Boiling Point | 205-207 °C[1] | Indicates the temperature at which the vapor pressure equals atmospheric pressure. Processing at or near this temperature increases vaporization and potential for vapor-phase reactions. |

| Flash Point | 73 °C (closed cup)[2] | The lowest temperature at which vapors will ignite in the presence of an ignition source. A key parameter for fire hazard assessment. |

| Recommended Storage Temp. | 2-8 °C (refrigerated)[1][3] | Low temperatures are recommended to minimize the rate of potential spontaneous polymerization and degradation reactions over time. |

| Heat of Polymerization (est.) | Low (similar to other substituted styrenes) | The heat released during polymerization. A low heat of polymerization suggests a less energetic runaway reaction compared to monomers with high heats of polymerization. Data for alpha-methylstyrene shows a heat of polymerization of approximately 8.83-10.13 kcal/mol. |

| Inhibitor | Typically contains 100 ppm TBC (tert-butylcatechol)[3] | Chemical added to prevent or delay spontaneous polymerization. Its effectiveness is temperature-dependent and depletes over time. |

Thermal Hazards and Mitigation

The primary thermal hazard associated with 4-Chloro-alpha-methylstyrene is uncontrolled or runaway polymerization. This exothermic process can lead to a rapid increase in temperature and pressure within a container, potentially resulting in container rupture and the release of flammable and hazardous materials.

Factors Influencing Thermal Instability:

-

Temperature: Higher temperatures significantly increase the rate of polymerization.

-

Presence of Initiators: Contaminants such as acids, bases, and peroxides can initiate polymerization.

-

Absence of Inhibitors: Depletion of the inhibitor will leave the monomer susceptible to spontaneous polymerization.

-

Oxygen Concentration: Some inhibitors, like TBC, require the presence of oxygen to be effective.

-

Exposure to Light: UV light can promote the formation of radicals that initiate polymerization.

Mitigation Strategies:

-

Strict Temperature Control: Store the monomer in a refrigerated and well-ventilated area, away from heat sources, sparks, and direct sunlight[1].

-

Inhibitor Management: Regularly monitor the concentration of the inhibitor and replenish as necessary.

-

Inert Atmosphere: While some inhibitors require oxygen, for long-term storage, an inert atmosphere (e.g., nitrogen) can prevent the formation of peroxides which can act as initiators.

-

Material Compatibility: Store in appropriate containers made of materials that do not catalyze polymerization. Avoid contact with strong oxidizing agents and strong acids[1].

Experimental Protocols for Thermal Stability Assessment

To rigorously determine the thermal stability of 4-Chloro-alpha-methylstyrene, a series of calorimetric and thermogravimetric analyses should be performed. The following are detailed, generalized methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of polymerization and the heat of polymerization.

Methodology:

-

A small, precisely weighed sample of the 4-CAMS monomer (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped up at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample is measured as a function of temperature.

-

An exothermic peak indicates the occurrence of polymerization. The onset temperature of this peak is a critical indicator of thermal instability. The area under the peak is proportional to the heat of polymerization.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of the monomer.

Methodology:

-

A small sample of the 4-CAMS monomer (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

A significant loss of mass indicates evaporation or decomposition. The temperature at which a specific percentage of mass is lost (e.g., 5% or 10%) is often reported as the decomposition temperature.

Self-Accelerating Decomposition Temperature (SADT) Testing

Objective: To determine the lowest temperature at which the monomer in a specific container size will undergo a self-accelerating decomposition.

Methodology:

This is a more complex test that involves heating a larger sample of the monomer in a container that simulates its shipping or storage conditions. Several standardized methods exist (e.g., UN Test H.1). A simplified conceptual workflow is as follows:

-

The 4-CAMS monomer is placed in a test vessel with a temperature sensor.

-

The vessel is placed in a temperature-controlled oven.

-

The oven is set to a specific test temperature, and the temperature of the monomer is monitored.

-

If the monomer's temperature remains below a certain threshold (e.g., does not exceed the oven temperature by more than 6°C) over a set period (e.g., 7 days), the test is passed at that temperature.

-

The test is repeated at incrementally higher temperatures until the monomer's temperature rises significantly above the oven temperature, indicating a self-accelerating reaction. The lowest temperature at which this occurs is the SADT.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for assessing the thermal stability of 4-CAMS.

Signaling Pathway for Thermal Runaway Polymerization

Caption: Positive feedback loop leading to thermal runaway.

Conclusion

4-Chloro-alpha-methylstyrene is a monomer with moderate thermal stability that requires careful management to prevent hazardous polymerization. While specific decomposition and self-accelerating decomposition temperatures are not widely published, its known physical properties necessitate refrigerated storage and the use of inhibitors. For any application involving heating or long-term storage, it is strongly recommended that a thorough experimental thermal hazard assessment, including DSC, TGA, and SADT testing, be conducted to establish safe operating limits. Adherence to strict temperature control and inhibitor management protocols is essential for the safe handling and use of this compound.

References

- 1. 4-Chloro-alpha-methylstyrene(1712-70-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 4-Chloro-a-methylstyrene for synthesis 1712-70-5 [sigmaaldrich.com]

- 3. 1712-70-5 4-Chloro-alpha-methylstyrene, contains 100 ppm tert-butylcatechol as stabilizer AKSci P239 [aksci.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-alpha-methylstyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-alpha-methylstyrene (CAS 1712-70-5), a versatile monomer and building block in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1] Understanding its solubility is critical for its application in chemical synthesis, purification, and formulation.

Physicochemical Properties

4-Chloro-alpha-methylstyrene is a colorless to pale yellow liquid with the chemical formula C₉H₉Cl.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 152.62 g/mol | [2][3][4] |

| Density | 1.072 g/cm³ at 20 °C | [2] |

| Boiling Point | 205-207 °C | [5] |

| Flash Point | 73 °C (closed cup) | [2] |

| CAS Number | 1712-70-5 | [2][3] |

Solubility Profile

A thorough review of available literature reveals a lack of specific quantitative data for the solubility of 4-Chloro-alpha-methylstyrene in various organic solvents. However, based on its chemical structure—a chlorinated aromatic hydrocarbon—and data for the closely related compound alpha-methylstyrene, a qualitative solubility profile can be inferred.

Water Solubility: There is conflicting information regarding the water solubility of 4-Chloro-alpha-methylstyrene. Some sources state that it is "soluble in water"[1][5][6], while others indicate it is "insoluble in water"[7]. This discrepancy may arise from different experimental conditions or qualitative assessment criteria. Structurally similar compounds, such as alpha-methylstyrene, are reported as insoluble or having very poor solubility in water.[8]

Organic Solvent Solubility: While quantitative data is not readily available for 4-Chloro-alpha-methylstyrene, its parent compound, alpha-methylstyrene, is soluble in a wide range of common organic solvents.[8] Given the structural similarity, it is highly probable that 4-Chloro-alpha-methylstyrene exhibits similar solubility characteristics.

Table 1: Inferred Qualitative Solubility of 4-Chloro-alpha-methylstyrene in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Alpha-methylstyrene is soluble in alcohol.[8] |

| Ethanol | Polar Protic | Soluble | Alpha-methylstyrene is soluble in alcohol.[8] |

| Acetone | Polar Aprotic | Soluble | Alpha-methylstyrene is soluble in all proportions in acetone.[8] |

| Toluene | Non-polar | Soluble | As an aromatic hydrocarbon, it is expected to be miscible with toluene. |

| Hexane | Non-polar | Soluble | Alpha-methylstyrene is soluble in n-heptane.[8] |

| Chloroform | Polar Aprotic | Soluble | Alpha-methylstyrene is soluble in chloroform.[8] |

| Ethyl Acetate | Polar Aprotic | Soluble | Expected to be a good solvent due to its intermediate polarity. |

| DMSO | Polar Aprotic | Soluble | Often a good solvent for a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols can be employed.

Protocol 1: Qualitative Visual Miscibility Test

This method provides a rapid determination of whether a liquid solute is miscible, partially miscible, or immiscible in a solvent.

Materials:

-

Test tubes with caps

-

Pipettes or graduated cylinders

-

4-Chloro-alpha-methylstyrene

-

Organic solvent of interest

Procedure:

-

Add a specific volume (e.g., 2 mL) of the organic solvent to a clean, dry test tube.

-

Add an equal volume of 4-Chloro-alpha-methylstyrene to the same test tube.

-

Securely cap the test tube and invert it several times or use a vortex mixer to ensure thorough mixing.

-

Allow the mixture to stand undisturbed for several minutes and observe for the presence of a single phase (miscible) or two distinct layers (immiscible).

Protocol 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for determining the precise solubility of a UV-active compound like 4-Chloro-alpha-methylstyrene.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

4-Chloro-alpha-methylstyrene

-

Organic solvent of interest

-

Filtration apparatus (e.g., syringe filters)

Procedure:

Part A: Preparation of a Standard Curve

-

Prepare a stock solution of 4-Chloro-alpha-methylstyrene in the chosen solvent at a known concentration.

-

Perform a series of serial dilutions to prepare standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a standard curve. The resulting plot should be linear, and the equation of the line will be used for concentration determination.[9]

Part B: Preparation and Analysis of a Saturated Solution

-

Add an excess amount of 4-Chloro-alpha-methylstyrene to a known volume of the solvent in a flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker is recommended.[9]

-

After reaching equilibrium, allow the solution to stand and the excess solute to settle.

-

Carefully filter the supernatant to remove any undissolved solute.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation from the standard curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.[9]

Synthesis Workflow Visualization

The Wittig reaction is a prominent method for the synthesis of alkenes from aldehydes or ketones and is a viable pathway for the synthesis of 4-Chloro-alpha-methylstyrene.[10][11] The general workflow is depicted below.

Caption: Wittig reaction pathway for the synthesis of 4-Chloro-alpha-methylstyrene.

This guide provides a foundational understanding of the solubility of 4-Chloro-alpha-methylstyrene. For specific applications, it is recommended to determine the quantitative solubility in the solvent system of interest using the experimental protocols outlined.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Chloro-a-methylstyrene for synthesis 1712-70-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 4-Chloro-alpha-methylstyrene | C9H9Cl | CID 74381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-alpha-methylstyrene CAS#: 1712-70-5 [m.chemicalbook.com]

- 6. 4-Chloro-alpha-methylstyrene | 1712-70-5 [chemicalbook.com]

- 7. China 4-Chloro-alpha-methylstyrene | 1592-20-7 supplier [chemnet.com]

- 8. Alpha-Methylstyrene | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig Reaction Practice Problems [chemistrysteps.com]

An In-depth Technical Guide to the Health and Safety of 4-Chloro-alpha-methylstyrene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS and adhere to all institutional and regulatory safety protocols when handling any chemical.

Executive Summary

4-Chloro-alpha-methylstyrene (CAS No. 1712-70-5) is a chlorinated aromatic hydrocarbon with applications in polymer synthesis and as a chemical intermediate.[1] While specific toxicological data for this compound is limited, its structural similarity to styrene and alpha-methylstyrene necessitates a cautious approach to handling, guided by an understanding of the known hazards of these related compounds. This guide provides a comprehensive overview of the known physical and chemical properties, potential health hazards, recommended safety protocols, and emergency procedures for 4-Chloro-alpha-methylstyrene. It also outlines experimental methodologies for toxicological assessment and discusses potential metabolic and toxicological pathways based on current scientific understanding of analogous compounds.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and available toxicological data for 4-Chloro-alpha-methylstyrene and its parent compound, alpha-methylstyrene, for comparative purposes.

Table 2.1: Physicochemical Properties of 4-Chloro-alpha-methylstyrene

| Property | Value | Reference |

| CAS Number | 1712-70-5 | [2] |

| Molecular Formula | C₉H₉Cl | [2][3] |

| Molecular Weight | 152.62 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 205-207 °C | |

| Melting Point | 3.5 °C | |

| Flash Point | 73 °C (closed cup) | [4] |

| Density | 1.072 g/cm³ at 20 °C | [4] |

| Solubility in Water | Insoluble | [1] |

Table 2.2: GHS Hazard Classification for 4-Chloro-alpha-methylstyrene

| Hazard Class | Hazard Statement | Reference |

| Flammable liquids | H227: Combustible liquid | [3] |

| Skin corrosion/irritation | H315: Causes skin irritation | [3] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [3] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | [3] |

| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects | [3] |

Table 2.3: Acute Toxicity Data for Structurally Related Compounds

| Compound | Route | Species | Value | Reference |

| Styrene | Inhalation (LC50) | Rat | 2,770 ppm (2 hours) | [5] |

| Styrene | Inhalation (LC50) | Mouse | 4,940 ppm (4 hours) | [5] |

| 4-Chlorostyrene | Oral (LD50) | Rabbit | 5200 mg/kg | [6] |

Safe Handling and Emergency Protocols

Given the irritant and combustible nature of 4-Chloro-alpha-methylstyrene, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage and Handling

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.

-

Ground and bond containers when transferring material.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Toxicological Assessment

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols can be adapted to evaluate the specific hazards of 4-Chloro-alpha-methylstyrene.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

-

Test Animals: Healthy, young adult rats of a single sex (females are generally preferred).

-

Housing and Feeding: House animals in appropriate conditions with standard diet and water available ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: Prepare the test substance in a suitable vehicle. If not soluble in water, an oil such as corn oil can be used.

-

Administration: Administer a single oral dose by gavage. The starting dose is typically chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Observe animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weight at regular intervals.

-

Endpoint: The primary endpoint is mortality. The number of animals that die at a given dose level is used to classify the substance according to the Globally Harmonised System (GHS).

In Vitro Skin Irritation (Adapted from OECD Guideline 439)

-

Test System: A reconstructed human epidermis (RhE) model.

-

Procedure: a. Apply a small amount of the test substance to the surface of the RhE tissue. b. Expose the tissue to the substance for a defined period (e.g., 60 minutes). c. After exposure, thoroughly rinse the substance from the tissue surface. d. Incubate the tissue for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Determine cell viability using a colorimetric assay, such as the MTT assay. The reduction of MTT to a colored formazan product by viable cells is quantified spectrophotometrically.

-

Classification:

-

Irritant (Category 2): If the mean tissue viability is ≤ 50%.

-

Non-irritant: If the mean tissue viability is > 50%.

-

Potential Metabolic and Toxicological Pathways

While specific studies on 4-Chloro-alpha-methylstyrene are lacking, the metabolic and toxicological pathways can be inferred from studies on styrene and alpha-methylstyrene.

Proposed Metabolic Pathway

The primary route of metabolism for styrene and its analogues is initiated by cytochrome P450 (CYP) enzymes, particularly in the liver.[7][8][9] The proposed pathway for 4-Chloro-alpha-methylstyrene involves:

-

Epoxidation: The vinyl group is oxidized by CYP enzymes (likely CYP2B6 and CYP2E1) to form the corresponding epoxide, 4-chloro-alpha-methylstyrene oxide.[8][9]

-

Detoxification: The reactive epoxide can be detoxified through two main routes:

-

Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs), the epoxide is conjugated with glutathione (GSH) to form a water-soluble and less toxic conjugate that can be further processed and excreted.[10][11]

-

Hydrolysis: Epoxide hydrolase can hydrolyze the epoxide to form the corresponding diol, 2-(4-chlorophenyl)-1,2-propanediol.

-

Caption: Proposed metabolic pathway for 4-Chloro-alpha-methylstyrene.

Potential Toxicological Pathways

The toxicity of styrene and its analogues is often linked to the formation of the reactive epoxide intermediate, which can lead to cellular damage if not efficiently detoxified.

-

Oxidative Stress: The metabolism of styrene can lead to the depletion of cellular glutathione (GSH), a key antioxidant.[12] This can result in an imbalance between reactive oxygen species (ROS) and the cell's antioxidant capacity, leading to oxidative stress.

-

Inflammation: Oxidative stress can trigger inflammatory responses. Studies on styrene have implicated the activation of the NLRP3 inflammasome, a key component of the innate immune system that leads to the production of pro-inflammatory cytokines.[13]

-

Apoptosis: If cellular damage is severe, it can trigger programmed cell death, or apoptosis. Styrene oxide has been shown to induce apoptosis, potentially through the activation of caspase cascades.[14]

Caption: Potential toxicological pathways of 4-Chloro-alpha-methylstyrene metabolites.

Conclusion

While comprehensive toxicological data for 4-Chloro-alpha-methylstyrene is not yet available, the information on its physicochemical properties and the known hazards of structurally similar compounds like styrene and alpha-methylstyrene provides a strong basis for implementing robust safety protocols. Researchers and professionals must handle this compound with care, utilizing appropriate personal protective equipment and engineering controls to minimize exposure. Further research into the specific toxicokinetics and toxicodynamics of 4-Chloro-alpha-methylstyrene is warranted to provide a more complete understanding of its potential health risks.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Chloro-alpha-methylstyrene CAS#: 1712-70-5 [m.chemicalbook.com]

- 3. 4-Chloro-alpha-methylstyrene | C9H9Cl | CID 74381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-a-methylstyrene for synthesis 1712-70-5 [sigmaaldrich.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Styrene metabolism by cDNA-expressed human hepatic and pulmonary cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the human cytochrome P450 isozymes responsible for styrene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. cris.huji.ac.il [cris.huji.ac.il]

- 12. Effects of styrene and styrene oxide on glutathione-related antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chronic Styrene Exposure Causes Oxidative Stress, Neuroinflammation, and Hippocampal Memory Dysfunction via NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Styrene Oxide Caused Cell Cycle Arrest and Abolished Myogenic Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cationic Polymerization of 4-Chloro-α-methylstyrene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the controlled living cationic polymerization of 4-chloro-α-methylstyrene. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for applications in advanced materials and drug delivery systems.

Introduction

Cationic polymerization is a chain-growth polymerization technique in which a cationic initiator transfers a charge to a monomer, which then becomes reactive. This reactive monomer propagates the polymerization by adding to other monomer units. For styrene derivatives, particularly those with electron-withdrawing groups like 4-chloro-α-methylstyrene, controlling the polymerization to achieve living characteristics (i.e., minimizing termination and chain transfer reactions) is essential for producing polymers with predictable structures and properties.

Living cationic polymerization of styrenic monomers can be achieved using specific initiating systems, often comprising an initiator and a Lewis acid co-initiator, frequently in the presence of a common ion salt to stabilize the propagating carbocation. This protocol is based on a well-established system for the living polymerization of a structurally similar monomer, p-chlorostyrene, which is adapted for 4-chloro-α-methylstyrene.

Mechanism of Cationic Polymerization

The cationic polymerization of 4-chloro-α-methylstyrene, initiated by a system such as 1-phenylethyl chloride and tin tetrachloride (SnCl₄), proceeds through the following general steps:

-

Initiation: The Lewis acid (SnCl₄) activates the initiator (1-phenylethyl chloride) to generate a carbocation. This carbocation then adds to the first monomer molecule, forming a new, monomer-derived carbocation.

-

Propagation: The carbocation at the end of the growing polymer chain repeatedly adds to new monomer molecules.

-

Controlled System: In a living polymerization, termination and chain transfer are suppressed. This is often achieved by establishing an equilibrium between active (cationic) and dormant (covalent) species, which is facilitated by the presence of a common ion salt.

Caption: General mechanism of cationic polymerization.

Quantitative Data